An In-Depth Technical Guide to [(4-Tert-butylphenyl)sulfonyl]acetonitrile for Researchers and Drug Development Professionals
An In-Depth Technical Guide to [(4-Tert-butylphenyl)sulfonyl]acetonitrile for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of [(4-Tert-butylphenyl)sulfonyl]acetonitrile, a compound of interest for researchers, scientists, and professionals in drug development. This document details its structural characteristics, physicochemical parameters, spectral data, and provides field-proven insights into its handling, reactivity, and characterization.
Introduction: The Significance of the α-Sulfonylacetonitrile Moiety
[(4-Tert-butylphenyl)sulfonyl]acetonitrile belongs to the class of α-sulfonyl carbonitriles, a group of organic compounds characterized by a methylene group activated by two electron-withdrawing groups: a sulfonyl group and a nitrile group. This dual activation confers a high degree of reactivity and unique chemical properties to the α-carbon, making it a valuable building block in organic synthesis. The presence of the 4-tert-butylphenyl group provides steric bulk and influences the lipophilicity of the molecule, which can be strategically utilized in the design of novel chemical entities with potential therapeutic applications. Understanding the fundamental properties of this compound is paramount for its effective use in synthetic chemistry and drug discovery programs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of [(4-Tert-butylphenyl)sulfonyl]acetonitrile is essential for its handling, formulation, and application in research and development.
Structural and General Properties
| Property | Value | Source |
| Chemical Name | 2-((4-(tert-Butyl)phenyl)sulfonyl)acetonitrile | N/A |
| Synonyms | [(4-tert-Butylphenyl)sulfonyl]acetonitrile, 2-(4-tert-butylbenzenesulfonyl)acetonitrile | [1] |
| CAS Number | 64445-04-1 | [1] |
| Molecular Formula | C₁₂H₁₅NO₂S | [1] |
| Molecular Weight | 237.32 g/mol | [1] |
| Appearance | White to off-white crystalline solid (predicted) | N/A |
This table summarizes the key identification and structural properties of the compound.
Predicted Physical Properties
| Property | Predicted Value | Notes |
| Melting Point | Not available | Expected to be a solid at room temperature based on its structure and molecular weight. |
| Boiling Point | Not available | High boiling point expected due to its polarity and molecular weight. |
| Solubility | Soluble in a range of organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane. Limited solubility in water. | Based on the polarity of the sulfonyl and nitrile groups, and the non-polar tert-butylphenyl group. |
| pKa | The α-proton is acidic due to the electron-withdrawing effects of the adjacent sulfonyl and nitrile groups. The exact pKa is not reported but is expected to be in the range of 10-12 in DMSO. | N/A |
This table presents predicted physical properties based on the chemical structure.
Chemical Properties and Reactivity
The chemical behavior of [(4-Tert-butylphenyl)sulfonyl]acetonitrile is dominated by the reactivity of the α-methylene group and the nitrile functionality.
Acidity of the α-Protons and Enolate Formation
The protons on the carbon atom situated between the sulfonyl and nitrile groups are significantly acidic. This allows for deprotonation by a suitable base to form a stabilized carbanion (enolate). This reactivity is central to its utility in carbon-carbon bond-forming reactions.
Causality: The electron-withdrawing nature of both the sulfonyl (inductive and resonance effects) and nitrile (inductive effect) groups stabilizes the negative charge of the conjugate base through delocalization, thus increasing the acidity of the α-protons.
Alkylation and Acylation Reactions
The nucleophilic carbanion generated upon deprotonation can readily participate in reactions with various electrophiles. This includes SN2 reactions with alkyl halides to introduce alkyl substituents at the α-position and acylation reactions with acyl chlorides or anhydrides.
Hydrolysis of the Nitrile Group
Under acidic or basic conditions, the nitrile group can be hydrolyzed.
-
Acidic Hydrolysis : Typically yields a carboxylic acid, which in this case would be (4-tert-butylphenyl)sulfonylacetic acid.
-
Basic Hydrolysis : Initially forms the carboxylate salt, which upon acidification, provides the corresponding carboxylic acid.
Stability
[(4-Tert-butylphenyl)sulfonyl]acetonitrile is expected to be a stable compound under standard laboratory conditions.
-
Thermal Stability : Should be stable at room temperature. Decomposition may occur at elevated temperatures.
-
Chemical Stability : Stable in neutral and mildly acidic or basic conditions at room temperature. Strong acids or bases, especially at elevated temperatures, will promote hydrolysis of the nitrile group. It is also sensitive to strong reducing agents.
Synthesis and Purification
A plausible synthetic route to [(4-Tert-butylphenyl)sulfonyl]acetonitrile involves a two-step process starting from 4-tert-butylthiophenol.
Caption: Synthetic pathway to [(4-Tert-butylphenyl)sulfonyl]acetonitrile.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-tert-Butylbenzenesulfonyl chloride
-
Reaction Setup : In a well-ventilated fume hood, dissolve 4-tert-butylthiophenol in a suitable solvent such as acetic acid.
-
Oxidative Chlorination : Cool the solution in an ice bath and bubble chlorine gas through the solution while stirring. Alternatively, use an oxidizing agent like hydrogen peroxide in the presence of hydrochloric acid.
-
Work-up : Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Isolation : Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of [(4-Tert-butylphenyl)sulfonyl]acetonitrile
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-tert-butylbenzenesulfonyl chloride in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Nucleophilic Substitution : Add sodium cyanide portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring : Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.
-
Work-up : Once the reaction is complete, pour the mixture into a large volume of cold water to precipitate the product.
-
Isolation : Collect the crude product by vacuum filtration and wash thoroughly with water.
Experimental Protocol: Purification
-
Recrystallization : The crude [(4-Tert-butylphenyl)sulfonyl]acetonitrile can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Column Chromatography : For higher purity, column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent is recommended.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of [(4-Tert-butylphenyl)sulfonyl]acetonitrile. The following are expected spectral data based on its structure.
Caption: Workflow for the characterization of [(4-Tert-butylphenyl)sulfonyl]acetonitrile.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show the following characteristic signals (predicted for CDCl₃ as solvent):
-
δ 1.35 ppm (s, 9H) : A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.
-
δ 4.10 ppm (s, 2H) : A singlet for the two protons of the methylene group (CH₂) adjacent to the sulfonyl and nitrile groups.
-
δ 7.60 ppm (d, J = 8.5 Hz, 2H) : A doublet for the two aromatic protons ortho to the tert-butyl group.
-
δ 7.90 ppm (d, J = 8.5 Hz, 2H) : A doublet for the two aromatic protons ortho to the sulfonyl group.
Causality: The chemical shifts are influenced by the electronic environment of the protons. The downfield shift of the aromatic protons ortho to the sulfonyl group is due to the electron-withdrawing nature of the SO₂ group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to display the following signals (predicted for CDCl₃ as solvent):
-
δ 31.0 ppm : Carbon atoms of the methyl groups in the tert-butyl substituent.
-
δ 35.0 ppm : Quaternary carbon of the tert-butyl group.
-
δ 55.0 ppm : Methylene carbon (CH₂).
-
δ 115.0 ppm : Nitrile carbon (CN).
-
δ 127.0 ppm : Aromatic carbons ortho to the tert-butyl group.
-
δ 129.0 ppm : Aromatic carbons ortho to the sulfonyl group.
-
δ 133.0 ppm : Aromatic carbon ipso to the sulfonyl group.
-
δ 158.0 ppm : Aromatic carbon ipso to the tert-butyl group.
FT-IR Spectroscopy
The FT-IR spectrum provides valuable information about the functional groups present in the molecule.
-
~2250 cm⁻¹ (sharp, medium) : Characteristic stretching vibration of the nitrile (C≡N) group.
-
~1320 cm⁻¹ and ~1150 cm⁻¹ (strong) : Asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group, respectively.
-
~2960 cm⁻¹ (medium) : C-H stretching vibrations of the tert-butyl group.
-
~1600 cm⁻¹ and ~1480 cm⁻¹ (medium) : C=C stretching vibrations within the aromatic ring.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion (M⁺) : Expected at m/z = 237.
-
Major Fragments : Fragmentation is likely to occur via the loss of the tert-butyl group (m/z = 180), loss of the sulfonylacetonitrile moiety, and cleavage of the aromatic ring.
Applications in Drug Discovery and Organic Synthesis
The unique structural features of [(4-Tert-butylphenyl)sulfonyl]acetonitrile make it an attractive scaffold for medicinal chemistry and a versatile intermediate in organic synthesis.
-
Lead Optimization : The tert-butyl group can be used to probe steric pockets in enzyme active sites or receptors, while the sulfonyl and nitrile groups can participate in hydrogen bonding interactions.
-
Bioisosteric Replacement : The sulfonyl group can act as a bioisostere for other functional groups like amides or esters to improve metabolic stability or modulate physicochemical properties.
-
Synthesis of Heterocycles : The reactive methylene group can be utilized in condensation reactions to construct various heterocyclic ring systems, which are prevalent in many pharmaceutical agents.
Conclusion
[(4-Tert-butylphenyl)sulfonyl]acetonitrile is a valuable chemical entity with a rich and versatile chemistry. This guide has provided a detailed overview of its physical and chemical properties, along with practical insights into its synthesis, purification, and characterization. A thorough understanding of these fundamental aspects is crucial for leveraging the full potential of this compound in research and development, particularly in the fields of organic synthesis and medicinal chemistry.
